6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride
描述
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic amine derivative with the molecular formula C₇H₁₃N·HCl (average mass: 147.65 g/mol) . It is a key intermediate in synthesizing antiviral agents, notably boceprevir (HCV NS3/4A protease inhibitor) and nirmatrelvir (PF-07321332, the active component of Paxlovid® for COVID-19) . The compound features a rigid bicyclo[3.1.0]hexane scaffold with two methyl groups at the 6-position, which influence its conformational stability and binding to protease pockets . Its stereochemistry ((1R,5S)-configuration) and purity (≥95%) are critical for pharmaceutical applications .
属性
IUPAC Name |
6,6-dimethyl-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-7(2)5-3-8-4-6(5)7;/h5-6,8H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMYJVAMSVISRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943516-55-0 | |
| Record name | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthesis via Deprotection, Intramolecular Cyclization, and Cyanation (Based on CN114478690B)
A recent and industrially favorable method involves:
Step 1: Deprotection and Intramolecular Cyclization
Starting from a protected aminomethyl-cyclopropane aldehyde derivative (compound II), acid-mediated deprotection occurs in a suitable solvent (e.g., solvent A), followed by water addition and distillation to isolate a cyclic imine salt intermediate.Step 2: Cyanation via Addition Substitution
The cyclic imine salt undergoes nucleophilic addition substitution in the presence of sodium bisulfite and sodium cyanide to yield the bicyclic nitrile intermediate (compound III).Step 3: Conversion to Target Derivative
Two pathways are reported:- Pathway 1: Esterification of compound III with an esterifying agent to form compound IV, followed by condensation with a compound V under condensing agents, hydrolysis, and acidification to yield the target derivative (I).
- Pathway 2: Direct condensation of compound III with compound V to form compound VI, followed by esterification, hydrolysis, and acidification to obtain the target compound.
This method boasts advantages such as low cost, high selectivity, fewer side reactions, and suitability for green industrial production, with yields ranging from moderate to high depending on conditions.
One-Pot Cyanation and Hydrolysis Process (Based on CN103864672A)
Another efficient industrial process focuses on a one-pot reaction sequence:
- Starting Material: Compound II (an aldehyde derivative).
- Cyanation: Reaction with trimethylsilyl cyanide in an aprotic solvent (e.g., tetrahydrofuran or methyl tert-butyl ether) under Lewis acid catalysis (boron trifluoride etherate, trifluoromethanesulfonic acid, or tin tetrachloride).
- Hydrolysis: After cyanation completion, acid-alcohol solution is added to hydrolyze the nitrile intermediate to the corresponding carboxylic acid ester (compound I).
- Temperature maintained between -35°C to 0°C, preferably -30°C to -10°C for optimal yield and selectivity.
- The process is a one-pot reaction, minimizing purification steps and enhancing scalability.
This method yields high-purity (1S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid alkyl esters with high efficiency and low cost, suitable for large-scale production.
Reduction of Bicyclic Precursors (Based on ChemicalBook Synthesis Description)
An alternative approach involves the reduction of bicyclic intermediates:
- Lithium aluminum hydride (LiAlH4) is used to reduce a bicyclic precursor (compound III) in tetrahydrofuran solvent under nitrogen atmosphere.
- The addition of the precursor solution to the LiAlH4 mixture is controlled over 0.5 to 1 hour with temperature rising to reflux (~70°C).
- This reduction step is part of the synthesis of the bicyclic amine core prior to conversion to the hydrochloride salt.
This method emphasizes careful temperature control and inert atmosphere to ensure safety and high yield of the bicyclic amine.
Comparative Data Table of Preparation Methods
| Preparation Step | Method 1: Deprotection & Cyclization (CN114478690B) | Method 2: One-Pot Cyanation & Hydrolysis (CN103864672A) | Method 3: LiAlH4 Reduction (ChemicalBook) |
|---|---|---|---|
| Starting Material | Protected aminomethyl-cyclopropane aldehyde (II) | Aldehyde derivative (II) | Bicyclic nitrile intermediate (III) |
| Key Reagents | Acid, NaCN, NaHSO3, esterifying agents, condensing agents | Trimethylsilyl cyanide, Lewis acid catalysts, acid-ROH | LiAlH4, THF, nitrogen atmosphere |
| Reaction Conditions | Acidic solvent, room temp to mild heating | -35°C to 0°C, aprotic solvent | Reflux (~70°C), inert atmosphere |
| Yield Range | High (65-88% in condensation steps) | High, industrial scale feasible | Not specified |
| Advantages | Low cost, green process, high selectivity | One-pot, scalable, high purity | Efficient reduction step |
| Industrial Suitability | Suitable for green industrial production | Suitable for large-scale production | Suitable for lab-scale synthesis |
Research Findings and Notes
- The preparation of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride involves complex multi-step synthesis with emphasis on stereochemical control and purity, critical for pharmaceutical applications.
- The use of cyanation and esterification reactions under controlled low temperatures minimizes side reactions and improves yield.
- The one-pot cyanation and hydrolysis process is particularly advantageous for industrial production due to simplified operations and reduced costs.
- Reduction steps using LiAlH4 are common for converting nitrile intermediates to amines, requiring careful handling due to the reactive nature of reagents.
- The described methods avoid reliance on expensive or unstable starting materials, favoring commercially available or easily synthesized precursors.
化学反应分析
Types of Reactions: 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in pharmaceutical and industrial applications.
科学研究应用
Pharmaceutical Intermediate
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the development of compounds targeting the central nervous system (CNS) due to its structural similarity to known neurotransmitters and their analogs.
Synthesis of Bioactive Compounds
The compound has been utilized in synthesizing various derivatives that exhibit pharmacological activity. For instance:
- Racemic Methyl 6,6-Dimethyl-3-Azabicyclo[3.1.0]hexane-2-carboxylate : This derivative has been studied for its potential analgesic properties and is synthesized through a series of chemical transformations involving the parent compound .
Synthesis and Pharmacological Evaluation
A study demonstrated the synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivatives that were evaluated for their analgesic effects in animal models. The results indicated that certain derivatives exhibited significant pain-relieving properties comparable to standard analgesics .
Neuropharmacological Studies
Another research effort focused on the neuropharmacological properties of compounds derived from this compound. The studies revealed that these compounds could modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression .
Toxicological Assessments
While exploring its applications, it is essential to consider the safety profile of this compound:
- Acute Toxicity : The compound is classified as harmful if swallowed and can cause skin irritation, necessitating careful handling during research and application .
作用机制
The compound exerts its effects through specific molecular targets and pathways. For instance, in the case of antiviral drugs, it inhibits viral proteases, preventing the virus from replicating. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues
6,6-Difluoro-3-azabicyclo[3.1.0]hexane Hydrochloride
- Structural Differences : Methyl groups replaced with fluorine atoms (CAS: 1215071-13-8) .
- Applications: Primarily used in research (non-therapeutic) due to uncharacterized biological activity .
1,5-Diazabicyclo[3.1.0]hexane Derivatives
- Example : BiDiMDAH (6,6′-bis(1,5-diazabicyclo[3.1.0]hexane)).
- Structural Differences : Contains two nitrogen atoms instead of one and lacks methyl groups.
- Conformational Impact : Absence of methyl groups reduces H…H repulsion, leading to a flatter 5-membered ring (torsional angle N5N1C2C3: −6.5° vs. −3.6° in the dimethyl analogue) .
Boceprevir
Pharmacokinetic and Metabolic Comparisons
- Key Observations: The dimethyl group enhances metabolic stability compared to non-methylated analogues but remains susceptible to CYP3A4 oxidation . Replacing P2 leucine with 6,6-dimethyl-3-azabicyclo[3.1.0]hexane in nirmatrelvir improved oral bioavailability (rat F = 7.8%) but reduced antiviral activity .
生物活性
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic compound that has attracted attention in medicinal chemistry due to its unique nitrogen-containing structure and biological activity. This compound is recognized for its potential as an antiviral agent, particularly in the synthesis of drugs targeting viral proteases.
- Molecular Formula : C7H14ClN
- Molecular Weight : Approximately 147.65 g/mol
- CAS Number : 943516-55-0
The biological activity of this compound primarily revolves around its interactions with viral proteases. It serves as an intermediate in the synthesis of several antiviral agents, notably:
- Boceprevir : An inhibitor of the hepatitis C virus (HCV) protease.
- PF-07321332 : A potent inhibitor targeting HCV proteases.
These interactions are crucial for inhibiting viral replication, making this compound a candidate for further pharmacological studies aimed at developing effective antiviral therapies .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity through various mechanisms:
Antiviral Properties
- Acts as an effective intermediate in synthesizing drugs that inhibit viral proteases.
- Demonstrates potential in treating infections caused by HCV and possibly other viruses.
Structural Similarities
The compound shares structural features with other bicyclic amines that have shown biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Boceprevir | Boceprevir Structure | Specifically designed as an HCV protease inhibitor |
| PF-07321332 | PF-07321332 Structure | Developed for enhanced potency against HCV |
| Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | Methyl Derivative | Contains an additional carboxylate group |
Case Studies and Research Findings
A series of studies have evaluated the biological activity and efficacy of this compound:
-
Antiviral Efficacy :
- In vitro studies demonstrated effective inhibition of HCV replication when used in conjunction with other antiviral agents.
- The compound showed a dose-dependent response in inhibiting viral protease activity.
- Synthesis Pathways :
-
Pharmacological Studies :
- Ongoing research is focusing on optimizing the structure to improve binding affinity and selectivity towards specific proteases.
- Recent findings suggest modifications at specific positions on the bicyclic framework can enhance therapeutic efficacy.
常见问题
Q. What are the established synthetic routes for 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride, and what are their respective yields and limitations?
While direct synthesis protocols for this compound are not explicitly detailed in the available literature, analogous methods for structurally related azabicyclo compounds suggest modular approaches. For example, photochemical strategies have been used to synthesize bicyclo[2.1.1]hexane derivatives, achieving yields up to 85% under optimized conditions . Hydrochloride salt formation typically involves treating the free base with HCl in a polar solvent (e.g., ethanol) to enhance stability and solubility . Key limitations include sensitivity to reaction temperature and the need for precise stoichiometric control to avoid byproducts.
Q. How is the structural integrity of this compound confirmed in different experimental conditions?
Structural validation employs a combination of:
- 1H/13C NMR spectroscopy to confirm bond connectivity and stereochemistry.
- X-ray crystallography for absolute configuration determination, as seen in studies of similar azabicyclo compounds .
- Mass spectrometry (HRMS) to verify molecular weight and purity. Stability under acidic conditions (pH < 2) is confirmed via HPLC monitoring, while thermal degradation (>60°C) is assessed using thermogravimetric analysis (TGA) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
The hydrochloride salt remains stable in aqueous HCl (pH < 2) but undergoes decomposition at elevated temperatures (>60°C). Accelerated stability studies in buffers (pH 1–12) reveal significant degradation in alkaline conditions (pH > 8), likely due to deprotonation of the bicyclic amine . Long-term storage recommendations include desiccated environments at 2–8°C to prevent hygroscopic degradation.
Advanced Research Questions
Q. What methodologies are employed to resolve contradictions in stereochemical outcomes during synthesis?
Discrepancies in stereochemical results (e.g., unexpected enantiomer ratios) are addressed via:
- Chiral HPLC with polysaccharide-based columns to separate enantiomers.
- Computational modeling (e.g., density functional theory) to predict energetically favorable transition states and optimize reaction pathways .
- Circular Dichroism (CD) to correlate optical activity with crystallographic data. For example, conflicting reports on the stereoselectivity of azabicyclo reactions can be resolved by adjusting catalyst loadings or solvent polarity .
Q. How can reaction parameters be optimized to enhance enantiomeric purity in scalable syntheses?
A systematic approach includes:
- Design of Experiments (DoE) to evaluate factors like temperature, solvent, and catalyst type.
- Quantum chemical calculations to identify rate-limiting steps and transition-state geometries, reducing trial-and-error experimentation .
- Flow chemistry for precise control over residence time and mixing, improving reproducibility. For instance, photochemical cyclization reactions benefit from UV-light intensity modulation to minimize racemization .
Q. What in vitro models are appropriate for assessing the neuropharmacological potential of this compound?
Preclinical evaluation leverages:
- Receptor-binding assays (e.g., serotonin/norepinephrine transporters) to screen for affinity, guided by structural analogs like radafaxine hydrochloride, which target monoamine reuptake .
- Enzyme inhibition studies (e.g., monoamine oxidase) using fluorogenic substrates.
- Cellular viability assays (e.g., SH-SY5Y neurons) to assess neurotoxicity thresholds. Contradictory activity data across studies may arise from impurities; rigorous HPLC-UV/MS purity checks (>98%) are critical .
Methodological Recommendations
- Contradiction Analysis : Cross-validate biological activity data using orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .
- Purity Assurance : Implement orthogonal analytical techniques (HPLC, NMR, HRMS) to detect trace impurities that may skew pharmacological results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
